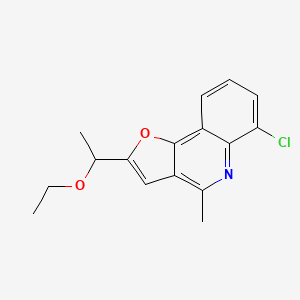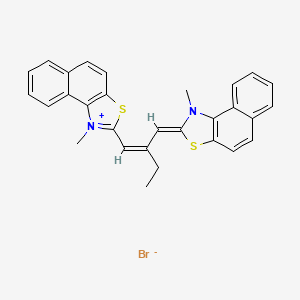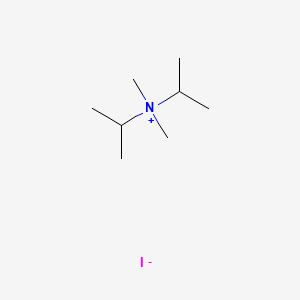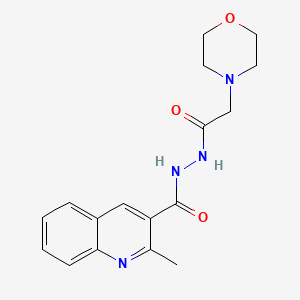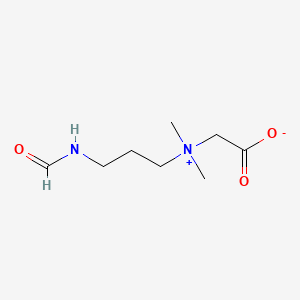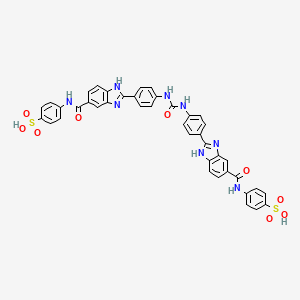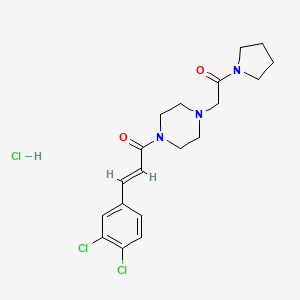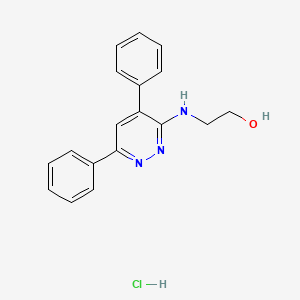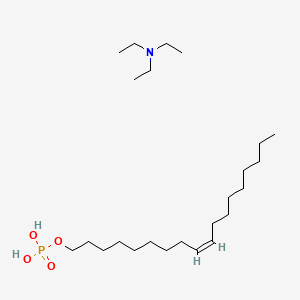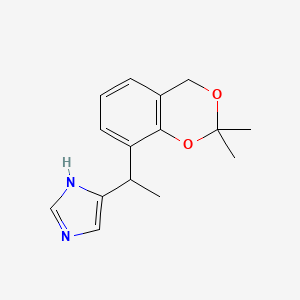
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole is a complex organic compound featuring both an imidazole ring and a benzodioxin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the imidazole ring through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are employed to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. The choice of solvents, purification methods, and reaction monitoring are crucial to achieving optimal production outcomes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and cellular pathways.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, influencing biochemical pathways. The benzodioxin moiety may contribute to the compound’s stability and reactivity, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-pyrazole
- 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-triazole
Uniqueness
Compared to similar compounds, 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole exhibits unique properties due to the presence of both the imidazole and benzodioxin rings
Propriétés
Numéro CAS |
116795-95-0 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
5-[1-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C15H18N2O2/c1-10(13-7-16-9-17-13)12-6-4-5-11-8-18-15(2,3)19-14(11)12/h4-7,9-10H,8H2,1-3H3,(H,16,17) |
Clé InChI |
XAMUJQFYUNRQFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=C1OC(OC2)(C)C)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)

